1,7-dimethyl-3-pentyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound “1,7-dimethyl-3-pentyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” has a molecular formula of C21H22F3N5O2. It has an average mass of 433.427 Da and a monoisotopic mass of 433.172546 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Receptor Affinity and Pharmacological Potential
Structure-Activity Relationships and Molecular Docking Studies : Novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized and tested for their affinity towards serotoninergic and dopaminergic receptors. These compounds, especially those with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, showed significant receptor activities, indicating potential antidepressant and anxiolytic-like properties. Docking studies highlighted the importance of substituents at the 7-position for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).
Synthesis and Preliminary Pharmacological Evaluation : Another study focused on the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, revealing potent 5-HT(1A) receptor ligands. Preliminary pharmacological evaluation indicated potential anxiolytic and antidepressant activities in mouse models, supporting the value of further research into long-chain arylpiperazines (LCAPs) linked to tricyclic derivatives of theophylline (Zagórska et al., 2009).
Synthesis and Chemical Properties
Mesoionic Purinone Analogs : Research into mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, focused on their synthesis, tautomeric forms, and reaction properties. These studies contribute to understanding the chemical behavior and potential applications of purine derivatives in medicinal chemistry and drug design (Coburn & Taylor, 1982).
Properties
IUPAC Name |
4,7-dimethyl-2-pentyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O2/c1-4-5-6-11-27-18(30)16-17(26(3)20(27)31)25-19-28(16)12-13(2)29(19)15-9-7-14(8-10-15)21(22,23)24/h7-10,12H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXIFKRSJQUMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(F)(F)F)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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